molecular formula C7H3BrF4 B012569 2-Bromo-3-fluorobenzotrifluoride CAS No. 104540-42-3

2-Bromo-3-fluorobenzotrifluoride

Cat. No.: B012569
CAS No.: 104540-42-3
M. Wt: 243 g/mol
InChI Key: UERAGXKMOXUWPC-UHFFFAOYSA-N
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Description

7-Amino-cephalosporanic acid is a core chemical structure used in the synthesis of cephalosporin antibiotics. It is derived from cephalosporin C, which is produced by the fungus Cephalosporium acremonium. Cephalosporins are a large group of β-lactam antibiotics that are closely related to penicillins and are used to treat infections caused by gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Amino-cephalosporanic acid can be synthesized from cephalosporin C through chemical or enzymatic processes. The chemical process involves the hydrolysis of cephalosporin C, while the enzymatic process uses cephalosporin C acylase to remove the D-α-aminoadipoyl side chain .

Industrial Production Methods: In industrial production, cephalosporin C is obtained through fermentation using the fungus Cephalosporium acremonium. The cephalosporin C is then converted to 7-Amino-cephalosporanic acid using either chemical hydrolysis or enzymatic methods. The enzymatic method is preferred due to its higher specificity and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-cephalosporanic acid undergoes various chemical reactions, including acylation, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various cephalosporin antibiotics, such as cefotaxime and cefpodoxime proxetil .

Mechanism of Action

The mechanism of action of 7-Amino-cephalosporanic acid is related to its role as a precursor in the synthesis of cephalosporin antibiotics. These antibiotics inhibit bacterial growth by disrupting the synthesis of the peptidoglycan layer in bacterial cell walls. This is achieved by binding to penicillin-binding proteins, which are essential for cell wall synthesis .

Comparison with Similar Compounds

7-Amino-cephalosporanic acid is similar to other β-lactam antibiotics, such as penicillins and other cephalosporins. it is unique in its ability to serve as a versatile intermediate for the synthesis of a wide range of cephalosporin derivatives . Similar compounds include:

By understanding the properties and applications of 7-Amino-cephalosporanic acid, researchers can continue to develop new and effective antibiotics to combat bacterial infections.

Properties

IUPAC Name

2-bromo-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERAGXKMOXUWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333733
Record name 2-Bromo-3-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104540-42-3
Record name 2-Bromo-3-fluorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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